5,6-Dihydro-6-(3-methoxyphenyl)-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine
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Overview
Description
5,6-Dihydro-6-(3-methoxyphenyl)-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine is a complex organic compound with a unique structure that combines elements of pyrrole, thieno, and diazepine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-6-(3-methoxyphenyl)-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine typically involves multi-step organic reactions. The process often starts with the preparation of the core pyrrolo-thieno structure, followed by the introduction of the diazepine ring and the methoxyphenyl group. Common reagents used in these reactions include organolithium compounds, halogenated intermediates, and various catalysts to facilitate ring closure and functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-6-(3-methoxyphenyl)-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenated intermediates, organolithium reagents, and various catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5,6-Dihydro-6-(3-methoxyphenyl)-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5,6-Dihydro-6-(3-methoxyphenyl)-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydro-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine: Lacks the methoxyphenyl group, which may affect its biological activity and chemical properties.
6-(3-methoxyphenyl)-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine: Similar structure but without the dihydro modification, potentially leading to different reactivity and stability.
Uniqueness
The presence of the methoxyphenyl group and the dihydro modification in 5,6-Dihydro-6-(3-methoxyphenyl)-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine makes it unique compared to its analogs
Properties
CAS No. |
136334-16-2 |
---|---|
Molecular Formula |
C17H16N2OS |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
9-(3-methoxyphenyl)-5-thia-1,8-diazatricyclo[8.3.0.02,6]trideca-2(6),3,10,12-tetraene |
InChI |
InChI=1S/C17H16N2OS/c1-20-13-5-2-4-12(10-13)17-15-6-3-8-19(15)14-7-9-21-16(14)11-18-17/h2-10,17-18H,11H2,1H3 |
InChI Key |
QSMPHUCVFUNJAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2C3=CC=CN3C4=C(CN2)SC=C4 |
Origin of Product |
United States |
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